NBI-31772 hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

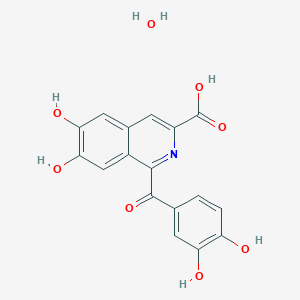

C17H13NO8 |

|---|---|

Molecular Weight |

359.3 g/mol |

IUPAC Name |

1-(3,4-dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid;hydrate |

InChI |

InChI=1S/C17H11NO7.H2O/c19-11-2-1-7(4-12(11)20)16(23)15-9-6-14(22)13(21)5-8(9)3-10(18-15)17(24)25;/h1-6,19-22H,(H,24,25);1H2 |

InChI Key |

QHAUFGIHMBUQKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=NC(=CC3=CC(=C(C=C32)O)O)C(=O)O)O)O.O |

Origin of Product |

United States |

Foundational & Exploratory

NBI-31772 Hydrate: A Technical Guide to its Mechanism of Action as an IGFBP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-31772 is a non-peptide small molecule that functions as a high-affinity inhibitor of all six subtypes of human Insulin-like Growth Factor Binding Proteins (IGFBPs). By displacing Insulin-like Growth Factor-1 (IGF-1) from its binding proteins, NBI-31772 effectively increases the bioavailability of free IGF-1. This elevation in free IGF-1 leads to the activation of the IGF-1 receptor and its downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial regulators of cellular growth, proliferation, and survival. This technical guide provides a comprehensive overview of the mechanism of action of NBI-31772 hydrate, including its binding affinities, the downstream signaling pathways it modulates, and detailed protocols for key experimental assays.

Introduction

Insulin-like Growth Factor-1 (IGF-1) is a critical polypeptide hormone involved in normal growth and development. The bioactivity of IGF-1 is tightly regulated by a family of six high-affinity IGF-binding proteins (IGFBP-1 through -6). These IGFBPs sequester IGF-1, forming a circulating reservoir and modulating its access to the IGF-1 receptor (IGF-1R). Dysregulation of the IGF-1/IGFBP axis has been implicated in various pathological conditions.

NBI-31772 has emerged as a valuable research tool for investigating the physiological and pathological roles of the IGF-1/IGFBP system. As a small molecule inhibitor of IGFBPs, it allows for the controlled release of endogenous IGF-1, providing a means to study the effects of increased free IGF-1 in various biological contexts. NBI-31772 is commercially available, often as a hydrate, which necessitates consideration of its hydration state for accurate solution preparation.

Core Mechanism of Action

The primary mechanism of action of NBI-31772 is its competitive inhibition of the interaction between IGF-1 and all six IGFBP subtypes.[1][2][3][4] This displacement of IGF-1 from the IGF-1:IGFBP complex results in an increased concentration of "free" IGF-1 in the extracellular environment.[5][6] This liberated IGF-1 is then able to bind to and activate the IGF-1 receptor, a transmembrane tyrosine kinase receptor.[7][8]

Upon activation, the IGF-1R undergoes autophosphorylation, initiating a cascade of intracellular signaling events. The two principal downstream pathways activated by IGF-1R are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[2][7][9][10] These pathways are integral to a multitude of cellular processes, including proliferation, differentiation, and survival.[11]

Quantitative Data

NBI-31772 exhibits high affinity for all six human IGFBP subtypes, with inhibitory constant (Ki) values in the low nanomolar range. While the specific Ki for each subtype is not consistently detailed in publicly available literature, the accepted range is 1-24 nM.[1][2][3][4][7] One supplier has reported a non-selective Ki of 47 nM.[12]

| Parameter | Value | Source(s) |

| Inhibitory Constant (Ki) Range (for all 6 human IGFBP subtypes) | 1 - 24 nM | [1][2][3][4][7] |

| Reported Non-selective Inhibitory Constant (Ki) | 47 nM | [12] |

Signaling Pathways

The increase in bioavailable IGF-1 due to the action of NBI-31772 triggers a well-defined signaling cascade downstream of the IGF-1 receptor.

Caption: NBI-31772 inhibits the IGF-1:IGFBP complex, increasing free IGF-1 and activating the PI3K/Akt and MAPK/ERK pathways.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of NBI-31772.

IGF-1 Displacement Assay (Radioimmunoassay)

This assay quantifies the ability of NBI-31772 to displace radiolabeled IGF-1 from IGFBPs.

-

Materials:

-

Recombinant human IGFBP-3

-

¹²⁵I-labeled IGF-1

-

This compound

-

Unlabeled IGF-1 (for standard curve)

-

Assay Buffer (e.g., PBS with 0.1% BSA)

-

Polyethylene glycol (PEG) solution

-

-

Procedure:

-

Prepare a dilution series of NBI-31772 and unlabeled IGF-1 in assay buffer.

-

In a microtiter plate, combine recombinant human IGFBP-3, ¹²⁵I-labeled IGF-1, and either NBI-31772 or unlabeled IGF-1.

-

Incubate for a specified time (e.g., 2-4 hours) at room temperature to allow binding to reach equilibrium.

-

Precipitate the IGF-1:IGFBP complexes by adding cold PEG solution.

-

Centrifuge the plate to pellet the complexes.

-

Aspirate the supernatant containing free ¹²⁵I-labeled IGF-1.

-

Measure the radioactivity in the pellets using a gamma counter.

-

Calculate the concentration of NBI-31772 required to displace 50% of the bound ¹²⁵I-labeled IGF-1 (IC₅₀) and subsequently determine the Ki value.

-

Caption: Workflow for an IGF-1 displacement radioimmunoassay.

Western Blot Analysis of Downstream Signaling

This protocol is used to assess the phosphorylation and activation of key proteins in the PI3K/Akt and MAPK/ERK pathways.

-

Materials:

-

Cell line of interest (e.g., fibroblasts, chondrocytes)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Culture cells to the desired confluency.

-

Serum-starve the cells for several hours to reduce basal signaling.

-

Treat cells with various concentrations of NBI-31772 for a specified time course.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of Akt and ERK.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

-

Caption: Workflow for Western blot analysis of signaling pathway activation.

Conclusion

This compound is a potent and specific inhibitor of IGFBPs, making it an invaluable tool for studying the IGF-1 signaling axis. Its ability to increase the bioavailability of free IGF-1 and subsequently activate the PI3K/Akt and MAPK/ERK pathways has been demonstrated in various experimental systems. The information and protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize NBI-31772 in their studies. Further research, particularly the definitive determination of the Ki values for each individual IGFBP subtype, will continue to refine our understanding of this important research compound.

References

- 1. NBI 31772 | Insulin and Insulin-like Receptors | Tocris Bioscience [tocris.com]

- 2. researchgate.net [researchgate.net]

- 3. rndsystems.com [rndsystems.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Modulation of Insulin-like Growth Factor (IGF)-I and IGF-Binding Protein Interactions Enhances Skeletal Muscle Regeneration and Ameliorates the Dystrophic Pathology in mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of insulin-like growth factor (IGF)-I and IGF-binding protein interactions enhances skeletal muscle regeneration and ameliorates the dystrophic pathology in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. medchemexpress.com [medchemexpress.com]

NBI-31772 Hydrate: A Potent Small Molecule Inhibitor of Insulin-Like Growth Factor Binding Proteins (IGFBPs)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

NBI-31772 hydrate is a novel, non-peptide small molecule that potently inhibits the interaction between insulin-like growth factors (IGFs) and their binding proteins (IGFBPs). By disrupting the IGF/IGFBP complex, NBI-31772 effectively increases the bioavailability of free, biologically active IGF-1. This mechanism of action has demonstrated therapeutic potential in a variety of preclinical models, including those for osteoarthritis, neurological disorders, and muscle regeneration. This technical guide provides a comprehensive overview of NBI-31772, including its mechanism of action, binding affinity, and key experimental data, presented in a format tailored for researchers, scientists, and drug development professionals.

Introduction

The insulin-like growth factor (IGF) signaling pathway plays a crucial role in cellular growth, proliferation, differentiation, and survival.[1] The biological activity of IGFs, primarily IGF-1 and IGF-2, is tightly regulated by a family of six high-affinity IGF binding proteins (IGFBPs).[1][2] These binding proteins sequester IGFs, thereby modulating their availability to bind to the IGF-1 receptor (IGF-1R) and initiate downstream signaling cascades.[1] Dysregulation of the IGF/IGFBP axis has been implicated in the pathophysiology of numerous diseases, including cancer, metabolic disorders, and degenerative diseases.

NBI-31772 is a small molecule designed to competitively inhibit the binding of IGFs to all six IGFBP subtypes.[3][4][5] This action leads to the release of endogenous IGF-1 from its protein-bound reservoir, thereby enhancing IGF-1R-mediated signaling.[1][3] This guide summarizes the key technical data and experimental methodologies associated with the preclinical characterization of NBI-31772.

Mechanism of Action

NBI-31772 functions as a competitive inhibitor of the IGF-IGFBP interaction. By binding to IGFBPs, it displaces bound IGF-1, leading to an increase in the concentration of free, bioactive IGF-1.[1][3] This elevated free IGF-1 is then able to bind to the IGF-1 receptor, activating downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell growth, proliferation, and survival.[6]

Figure 1: Mechanism of action of NBI-31772.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinity of NBI-31772 for Human IGFBPs

| IGFBP Subtype | Ki (nM) |

| IGFBP-1 | 1 - 24 |

| IGFBP-2 | 1 - 24 |

| IGFBP-3 | 1 - 24 |

| IGFBP-4 | 1 - 24 |

| IGFBP-5 | 1 - 24 |

| IGFBP-6 | 1 - 24 |

| Data sourced from multiple suppliers and publications.[3][4][5][7] |

Table 2: In Vivo Efficacy of NBI-31772 in a Rodent Model of Cerebral Ischemia (MCAO)

| Dose (µg, i.c.v.) | Reduction in Total Infarct Volume (%) | Reduction in Cortical Infarct Volume (%) |

| 5 | Dose-dependent reduction | Dose-dependent reduction |

| 50 | Significant reduction | Significant reduction |

| 100 | ~40% | ~43% |

| Data from a study in a rat model of middle cerebral artery occlusion.[3] |

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of NBI-31772.

Competitive Binding Assay

A competitive binding assay is utilized to determine the binding affinity (Ki) of NBI-31772 for the six human IGFBP subtypes.

-

Principle: This assay measures the ability of NBI-31772 to compete with a radiolabeled ligand (e.g., ¹²⁵I-IGF-1) for binding to a specific IGFBP.

-

General Protocol:

-

Recombinant human IGFBP is incubated with a constant concentration of ¹²⁵I-IGF-1.

-

Increasing concentrations of NBI-31772 are added to the incubation mixture.

-

The mixture is allowed to reach equilibrium.

-

Bound and free radioligand are separated (e.g., by size exclusion chromatography or precipitation).

-

The amount of bound radioactivity is quantified using a gamma counter.

-

The IC50 value (the concentration of NBI-31772 that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Figure 2: Workflow for a competitive binding assay.

Proteoglycan Synthesis Assay in Chondrocytes

This in vitro assay assesses the ability of NBI-31772 to restore or enhance IGF-1-mediated anabolic activity in chondrocytes, which is relevant for osteoarthritis research.[8]

-

Principle: The rate of new proteoglycan synthesis is measured by the incorporation of a radiolabeled precursor, such as ³⁵S-sulfate, into newly synthesized proteoglycan molecules.[4]

-

General Protocol:

-

Primary chondrocytes (e.g., from human osteoarthritic cartilage or rabbit articular cartilage) are cultured to confluence.[7]

-

Cells are treated with IGF-1 in the presence or absence of IGFBP-3 and varying concentrations of NBI-31772.[7]

-

³⁵S-sulfate is added to the culture medium, and the cells are incubated for a defined period (e.g., 24 hours).[7]

-

The culture medium (containing secreted proteoglycans) and cell lysate (containing cell-associated proteoglycans) are collected separately.

-

Proteoglycans are precipitated (e.g., using cetylpyridinium chloride) and the incorporated radioactivity is measured by scintillation counting.[4]

-

The results are expressed as the amount of ³⁵S-sulfate incorporated per microgram of cellular DNA.

-

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This animal model of focal cerebral ischemia is used to evaluate the neuroprotective effects of NBI-31772.

-

Principle: Transient or permanent occlusion of the middle cerebral artery in rodents (rats or mice) mimics the pathophysiology of ischemic stroke in humans.[2][9]

-

General Protocol:

-

Anesthesia is induced in the animal.

-

A surgical incision is made in the neck to expose the common carotid artery and its bifurcation.

-

A monofilament suture is inserted into the external carotid artery and advanced through the internal carotid artery to occlude the origin of the middle cerebral artery.[9]

-

NBI-31772 or vehicle is administered (e.g., via intracerebroventricular injection) at a specified time relative to the occlusion.[3]

-

After a defined period of occlusion, the suture may be withdrawn to allow for reperfusion (transient MCAO).

-

At the end of the experiment, the animal is euthanized, and the brain is removed.

-

Brain slices are stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to visualize the infarct area, which is then quantified.

-

Signaling Pathways

NBI-31772 modulates the IGF-1 signaling pathway by increasing the availability of free IGF-1.

Figure 3: IGF-1 signaling pathway modulated by NBI-31772.

Conclusion

This compound is a potent and specific small molecule inhibitor of the IGF-IGFBP interaction. By increasing the bioavailability of endogenous IGF-1, it has demonstrated significant therapeutic potential in preclinical models of various diseases. The data and experimental protocols summarized in this guide provide a valuable resource for researchers and drug development professionals interested in the therapeutic targeting of the IGF/IGFBP axis. Further investigation into the pharmacokinetic and pharmacodynamic properties of NBI-31772 and its analogues is warranted to fully explore its clinical potential.

References

- 1. Identification of a nonpeptide ligand that releases bioactive insulin-like growth factor-I from its binding protein complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.glpbio.com [file.glpbio.com]

- 4. A simple and reliable assay of proteoglycan synthesis by cultured chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of Insulin-like Growth Factor (IGF)-I and IGF-Binding Protein Interactions Enhances Skeletal Muscle Regeneration and Ameliorates the Dystrophic Pathology in mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pharmacological disruption of insulin-like growth factor 1 binding to IGF-binding proteins restores anabolic responses in human osteoarthritic chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of Protocol for Isolation of Chondrocytes from Human Articular Cartilage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of NBI-31772: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-31772 is a novel, non-peptide small molecule identified as a potent inhibitor of the interaction between insulin-like growth factor-I (IGF-I) and its six binding proteins (IGFBPs). By displacing IGF-I from these inhibitory proteins, NBI-31772 effectively increases the bioavailability of free IGF-I, thereby potentiating its downstream signaling and biological effects. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to NBI-31772 and its hydrated form.

Introduction: The Rationale for IGFBP Inhibition

Insulin-like growth factor-I (IGF-I) is a critical regulator of cellular growth, proliferation, and differentiation. However, in physiological systems, the majority of IGF-I is sequestered by a family of six high-affinity IGF-binding proteins (IGFBPs), which render it biologically inactive.[1] The displacement of IGF-I from these binding proteins presents a promising therapeutic strategy to enhance the localized activity of endogenous IGF-I.[1] NBI-31772 was discovered through the screening of chemical libraries as a nonpeptide ligand capable of disrupting the IGF-I:IGFBP complex at low nanomolar concentrations.[1]

Mechanism of Action: Releasing the Potential of IGF-I

NBI-31772 functions by competitively inhibiting the binding of IGF-I to all six human IGFBP subtypes. This displacement increases the concentration of free, bioactive IGF-I, which is then able to bind to its cell surface receptor, the type 1 IGF receptor (IGF-1R). Activation of IGF-1R initiates downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, metabolism, and survival.[2]

Physicochemical and Pharmacological Properties

The properties of NBI-31772 have been characterized through various in vitro and in vivo studies. It is important for researchers to note that the molecular weight of NBI-31772 may vary between batches due to the degree of hydration, which can affect the solvent volumes required for preparing stock solutions.

| Property | Value | Source |

| Molecular Weight | 341.27 g/mol (anhydrous) | |

| Molecular Formula | C₁₇H₁₁NO₇ | |

| CAS Number | 374620-70-9 | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 100 mM in DMSO | |

| Storage | Store at -20°C | |

| Binding Affinity (Ki) | 1 - 24 nM for all six human IGFBPs | |

| Binding Affinity (Ki) | 47 nM (non-selective IGFBP inhibitor) | [3] |

Key Experimental Protocols

The following protocols are representative of the methodologies used to characterize the biological activity of NBI-31772.

IGF-1 Displacement Assay

This assay quantifies the ability of NBI-31772 to displace radiolabeled IGF-1 from IGFBPs.

-

Objective: To determine the inhibitory concentration (IC₅₀) of NBI-31772 for the IGF-1:IGFBP interaction.

-

Materials: ¹²⁵I-labeled IGF-1, recombinant human IGFBPs, NBI-31772, assay buffer.

-

Method:

-

Incubate a constant amount of recombinant IGFBP with varying concentrations of NBI-31772.

-

Add ¹²⁵I-labeled IGF-1 and incubate to allow binding to equilibrium.

-

Separate the IGF-1:IGFBP complexes from free ¹²⁵I-labeled IGF-1 using a suitable method (e.g., size-exclusion chromatography).

-

Quantify the radioactivity in the bound fraction.

-

Calculate the IC₅₀ value by plotting the percentage of bound ¹²⁵I-labeled IGF-1 against the concentration of NBI-31772.

-

Chondrocyte Proteoglycan Synthesis Assay

This cellular assay assesses the ability of NBI-31772 to enhance the anabolic effects of IGF-1 in the presence of IGFBPs.[4]

-

Objective: To measure the effect of NBI-31772 on IGF-1-dependent proteoglycan synthesis in chondrocytes.[4]

-

Materials: Primary chondrocytes (e.g., rabbit or human osteoarthritic), cell culture medium, IGF-1, IGFBP-3, NBI-31772, Na₂³⁵SO₄.[4]

-

Method:

-

Culture chondrocytes to confluence.

-

Incubate the cells for 24 hours with or without IGF-1, IGFBP-3, and varying concentrations of NBI-31772 in the presence of Na₂³⁵SO₄.[4]

-

Harvest the cell culture medium and the cell layer separately.

-

Precipitate the newly synthesized proteoglycans (containing ³⁵S) with cetylpyridinium chloride.[4]

-

Measure the amount of incorporated ³⁵S using a beta-counter to quantify proteoglycan synthesis.[4]

-

References

- 1. Identification of a nonpeptide ligand that releases bioactive insulin-like growth factor-I from its binding protein complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacological disruption of insulin-like growth factor 1 binding to IGF-binding proteins restores anabolic responses in human osteoarthritic chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of NBI-31772 Hydrate on Bioactive IGF-1 Levels: A Technical Guide

A Whitepaper for Researchers and Drug Development Professionals

Abstract

Insulin-like Growth Factor-1 (IGF-1) is a critical polypeptide hormone that mediates growth and anabolic processes. However, its bioavailability is tightly regulated by a family of six high-affinity IGF-Binding Proteins (IGFBPs). In various pathological states, elevated levels of IGFBPs can sequester IGF-1, limiting its interaction with the IGF-1 receptor (IGF-1R) and dampening its biological effects. NBI-31772 is a nonpeptide, small-molecule inhibitor designed to disrupt the interaction between IGF-1 and IGFBPs. This guide provides a comprehensive technical overview of NBI-31772's mechanism of action, its quantitative effects on increasing bioactive IGF-1 levels, and the experimental protocols used to characterize its activity.

Introduction: The IGF-1/IGFBP Axis

The biological activities of IGF-1, which include cellular proliferation, differentiation, and metabolism, are initiated by its binding to the IGF-1 receptor.[1] In circulation and interstitial fluids, the majority of IGF-1 is bound to one of six IGFBPs (IGFBP-1 to -6). This binding serves to extend the half-life of IGF-1 but also restricts its immediate availability to the IGF-1R, effectively neutralizing its bioactivity.[2] The dissociation of IGF-1 from this complex is a key regulatory step in controlling its anabolic functions. Pathologies such as osteoarthritis have been associated with abnormally high levels of local IGFBPs, leading to a state of IGF-1 insensitivity.[3]

NBI-31772 emerges as a therapeutic strategy to counteract this sequestration. By competitively inhibiting the binding of IGF-1 to IGFBPs, NBI-31772 effectively increases the concentration of "free," bioactive IGF-1, making it available to bind to its receptor and elicit downstream cellular responses.[2]

Mechanism of Action of NBI-31772

NBI-31772 is a small molecule that functions as a high-affinity ligand for IGFBPs.[4] It competitively displaces IGF-1 from all six IGFBP subtypes.[2][5] This action elevates the local concentration of unbound, bioactive IGF-1, thereby potentiating its effects without altering the total amount of IGF-1 in the system. The released IGF-1 is then free to engage the IGF-1R, activating intracellular signaling cascades such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell growth and survival.[1]

References

- 1. scbt.com [scbt.com]

- 2. Identification of a nonpeptide ligand that releases bioactive insulin-like growth factor-I from its binding protein complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological disruption of insulin-like growth factor 1 binding to IGF-binding proteins restores anabolic responses in human osteoarthritic chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. NBI 31772 | Insulin and Insulin-like Receptors | Tocris Bioscience [tocris.com]

NBI-31772 Hydrate: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-31772 is a potent, non-peptide small molecule inhibitor of the interaction between insulin-like growth factors (IGFs) and their binding proteins (IGFBPs). By displacing IGF-1 from its sequestration by all six human IGFBP subtypes, NBI-31772 effectively increases the bioavailability of free, biologically active IGF-1. This mechanism of action has positioned NBI-31772 as a valuable research tool for investigating the physiological and pathological roles of the IGF signaling axis. This technical guide provides a comprehensive overview of the chemical structure and physicochemical and biological properties of NBI-31772, including detailed experimental protocols for key assays and visualizations of its mechanism of action. While often supplied as a hydrate, quantitative data typically corresponds to the anhydrous form.

Chemical Structure and Identification

NBI-31772 is an isoquinoline derivative with the systematic IUPAC name 1-(3,4-dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid[1]. Its structure is characterized by a core isoquinoline ring system substituted with a 3,4-dihydroxybenzoyl group at the 1-position, a carboxylic acid at the 3-position, and hydroxyl groups at the 6- and 7-positions[1][2].

| Identifier | Value |

| IUPAC Name | 1-(3,4-dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid[1] |

| Alternate Names | [1-(3′,4′-Dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic Acid] |

| CAS Number | 374620-70-9 |

| Molecular Formula | C₁₇H₁₁NO₇ |

| Molecular Weight | 341.27 g/mol (anhydrous) |

| PubChem CID | 54684689[3] |

Note: NBI-31772 is often supplied as a hydrate. The degree of hydration can be batch-specific and may affect the molecular weight. The data presented here is for the anhydrous compound.

Physicochemical Properties

The physicochemical properties of NBI-31772 are crucial for its handling, storage, and application in experimental settings.

| Property | Value |

| Purity | ≥98% (by HPLC)[3] |

| Solubility | Soluble to 100 mM in DMSO |

| Storage | Store at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month[4]. |

Biological Properties and Mechanism of Action

NBI-31772 functions as a high-affinity, non-selective inhibitor of the six human insulin-like growth factor binding proteins (IGFBPs)[4]. It displaces insulin-like growth factor-1 (IGF-1) from the IGF-1:IGFBP complex, thereby increasing the concentration of free, biologically active IGF-1[4]. This free IGF-1 is then able to bind to its receptor (IGF-1R), initiating downstream signaling cascades.

| Biological Parameter | Value |

| Target | Insulin-like Growth Factor Binding Proteins (IGFBPs) 1-6 |

| Ki Values | 1 - 24 nM for all six human IGFBP subtypes[4] |

| Reported Biological Effects | - Suppresses IGF-1-induced proliferation of 3T3 fibroblasts.- Increases cardiomyocyte proliferation in vivo.- Restores or enhances proteoglycan synthesis in osteoarthritic chondrocytes[3].- Exhibits neuroprotective effects, reducing infarct volume in models of cerebral ischemia[5].- Produces anxiolytic and antidepressant-like effects in mice[6]. |

Signaling Pathway

The mechanism of action of NBI-31772 involves the disruption of the IGF-1/IGFBP complex, leading to the activation of the IGF-1 receptor and its downstream signaling pathways, which are critical for cell growth, proliferation, and survival[2].

Caption: Mechanism of action of NBI-31772.

Experimental Protocols

Radioligand Binding Assay for Ki Determination

This protocol is adapted from Liu et al. (2001) and is used to determine the inhibitory potency of NBI-31772 on the binding of IGF-1 to IGFBPs.

Materials:

-

Recombinant human IGFBPs (1-6)

-

¹²⁵I-labeled IGF-1

-

NBI-31772

-

Assay Buffer (e.g., Tris-HCl with BSA)

-

96-well microplates

-

Gamma counter

Procedure:

-

Prepare serial dilutions of NBI-31772 in the assay buffer.

-

In a 96-well plate, add a constant amount of a specific recombinant human IGFBP.

-

Add the various concentrations of NBI-31772 to the wells.

-

Add a constant amount of ¹²⁵I-labeled IGF-1 to all wells.

-

Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

-

Separate the bound from free ¹²⁵I-IGF-1 using a suitable method (e.g., filtration or precipitation).

-

Measure the radioactivity of the bound fraction using a gamma counter.

-

Calculate the concentration of NBI-31772 that inhibits 50% of the specific binding of ¹²⁵I-IGF-1 (IC₅₀).

-

Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for Ki determination of NBI-31772.

Proteoglycan Synthesis Assay in Chondrocytes

This protocol, based on the methodology described by De Ceuninck et al. (2004), measures the anabolic response of chondrocytes to IGF-1 in the presence of NBI-31772[3].

Materials:

-

Primary cultured chondrocytes (e.g., from rabbit or human osteoarthritic cartilage)

-

Cell culture medium (e.g., Ham's F-12)

-

Recombinant human IGF-1

-

Recombinant human IGFBP-3 (optional, to create an inhibitory environment)

-

NBI-31772

-

Na₂³⁵SO₄ (radiolabeled sulfate)

-

Cetylpyridinium chloride (CPC)

-

Scintillation counter

Procedure:

-

Culture chondrocytes to confluence in 24-well plates.

-

Incubate the cells with or without IGF-1 and/or IGFBP-3 for a pre-incubation period (e.g., 24 hours).

-

Add various concentrations of NBI-31772 to the wells.

-

Add Na₂³⁵SO₄ (e.g., 1.5 µCi/ml) to each well to label newly synthesized proteoglycans.

-

Incubate for an additional period (e.g., 24 hours).

-

Separate the culture medium (containing secreted proteoglycans) from the cell layer (containing cell-associated proteoglycans).

-

Precipitate the ³⁵S-labeled proteoglycans from both fractions using CPC.

-

Measure the radioactivity of the precipitates by beta-counting using a scintillation counter.

-

Express the results as disintegrations per minute (dpm) to quantify proteoglycan synthesis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Modulation of insulin-like growth factor (IGF)-I and IGF-binding protein interactions enhances skeletal muscle regeneration and ameliorates the dystrophic pathology in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological disruption of insulin-like growth factor 1 binding to IGF-binding proteins restores anabolic responses in human osteoarthritic chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological disruption of insulin-like growth factor 1 binding to IGF-binding proteins restores anabolic responses in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Increasing the levels of insulin-like growth factor-I by an IGF binding protein inhibitor produces anxiolytic and antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

NBI-31772 Hydrate: A Technical Guide for Investigating the IGF Axis Pathophysiology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of NBI-31772 hydrate, a potent, nonpeptide small molecule inhibitor of the interaction between insulin-like growth factors (IGFs) and their binding proteins (IGFBPs). By displacing IGFs from the IGF/IGFBP complex, NBI-31772 effectively increases the bioavailability of free IGFs, making it an invaluable tool for studying the pathophysiology of the IGF axis. This document details the mechanism of action of NBI-31772, summarizes its binding affinities, and provides detailed experimental protocols for its application in key research models. Furthermore, this guide presents signaling pathways and experimental workflows in the form of diagrams to facilitate a deeper understanding of its utility in IGF axis research.

Introduction to the IGF Axis and this compound

The insulin-like growth factor (IGF) axis plays a crucial role in cellular growth, differentiation, and metabolism. The bioactivity of IGF-I and IGF-II is tightly regulated by a family of six high-affinity IGF binding proteins (IGFBPs).[1] These IGFBPs sequester IGFs, preventing their interaction with the IGF-1 receptor (IGF-1R) and thereby modulating their physiological effects. Dysregulation of the IGF axis is implicated in a variety of pathological conditions, including cancer, metabolic disorders, and osteoarthritis.

This compound is a small molecule designed to competitively inhibit the binding of IGFs to all six human IGFBP subtypes.[2][3][4] This action leads to the release of bioactive IGF-I from the IGF-I/IGFBP complex, thus potentiating IGF-1R signaling.[2] Its ability to increase free IGF levels makes it a powerful pharmacological tool to explore the therapeutic potential of modulating the IGF axis in various disease models.

Mechanism of Action of this compound

NBI-31772 functions by binding to IGFBPs and displacing bound IGFs. This increases the concentration of "free" IGF-I, which is then able to bind to the IGF-1 receptor and activate downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation, survival, and metabolism.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of NBI-31772

| Property | Value | Reference |

| Molecular Weight | 341.27 | [3][4] |

| Formula | C₁₇H₁₁NO₇ | [3][4] |

| CAS Number | 374620-70-9 | [3][4] |

| Purity | ≥98% | [3][4] |

| Solubility | Soluble to 100 mM in DMSO | [3][4] |

Table 2: Binding Affinity of NBI-31772 for Human IGFBPs

| IGFBP Subtype | Kᵢ (nM) | Reference |

| All six subtypes | 1 - 24 | [2][3][4] |

| Non-selective | 47 | [5] |

Table 3: In Vitro and In Vivo Efficacy of NBI-31772

| Experimental Model | Effect | Concentration/Dose | Reference |

| Human Osteoarthritic (OA) Chondrocytes | Stimulates IGF-1-dependent proteoglycan synthesis | 0.1 - 10 µM | [5][6] |

| Rabbit Articular Chondrocytes | Stimulates proteoglycan synthesis in the presence of IGF-1 and IGFBP-3 | 1 - 10 µM | [6] |

| 3T3 Fibroblasts | Suppresses IGF-1-induced proliferation | Not Specified | [3][4] |

| Rat Model of Middle Cerebral Artery Occlusion (MCAO) | Reduces infarct size | 5 - 100 µg (intracerebroventricular) | [2][5] |

| mdx Mice (Duchenne Muscular Dystrophy Model) | Enhances skeletal muscle regeneration after injury | 6 mg/kg/day (continuous infusion) | [7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing NBI-31772 to study the IGF axis.

Radioligand Binding Assay to Determine NBI-31772 Affinity for IGFBPs

This protocol is adapted from standard radioligand binding assay procedures and is designed to assess the competitive binding of NBI-31772 to IGFBPs.

Materials:

-

Recombinant human IGFBPs (all six subtypes)

-

¹²⁵I-labeled IGF-I

-

This compound

-

Assay Buffer (e.g., Tris-HCl buffer with BSA)

-

96-well microplates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of NBI-31772 in the assay buffer.

-

In a 96-well plate, add a constant concentration of the specific recombinant human IGFBP subtype.

-

Add the various concentrations of NBI-31772 or vehicle control to the wells.

-

Add a constant concentration of ¹²⁵I-labeled IGF-I to all wells.

-

Incubate the plate for a specified time at a controlled temperature (e.g., 2-4 hours at room temperature) to allow binding to reach equilibrium.

-

Separate the bound from free ¹²⁵I-labeled IGF-I using a suitable method (e.g., filtration through a GF/C filter plate).

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity of the bound ligand on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a large excess of unlabeled IGF-I) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the NBI-31772 concentration and determine the IC₅₀ value.

-

Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.

Proteoglycan Synthesis Assay in Chondrocytes

This protocol measures the effect of NBI-31772 on proteoglycan synthesis in chondrocytes, a key anabolic process in cartilage.[6]

Materials:

-

Primary human or rabbit articular chondrocytes

-

Cell culture medium (e.g., DMEM/F-12)

-

Fetal bovine serum (FBS)

-

IGF-I

-

IGFBP-3

-

This compound

-

³⁵S-sulfate (Na₂³⁵SO₄)

-

Cetylpyridinium chloride (CPC)

-

Scintillation counter

Procedure:

-

Culture chondrocytes to confluence in 24-well plates.

-

Serum-starve the cells for 24 hours.

-

Treat the cells with different concentrations of NBI-31772 in the presence or absence of IGF-I and/or IGFBP-3 for 24 hours.

-

Add ³⁵S-sulfate to the culture medium and incubate for another 24 hours.

-

Harvest the cell layer and the culture medium separately.

-

Precipitate the newly synthesized ³⁵S-labeled proteoglycans from both fractions using cetylpyridinium chloride.

-

Wash the precipitate to remove unincorporated ³⁵S-sulfate.

-

Measure the radioactivity of the precipitated proteoglycans using a scintillation counter.

-

Normalize the results to the total protein content of the cell layer.

-

Compare the ³⁵S-sulfate incorporation in treated cells to that in control cells to determine the effect of NBI-31772 on proteoglycan synthesis.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes the use of NBI-31772 in a rat model of ischemic stroke to assess its neuroprotective effects.[2][5]

Materials:

-

Male Sprague-Dawley or Wistar rats

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

Nylon suture for occlusion

-

This compound dissolved in a suitable vehicle

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

-

Brain matrix for slicing

Procedure:

-

Anesthetize the rat and perform a midline neck incision.

-

Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the ECA and temporarily clamp the CCA and ICA.

-

Introduce a nylon suture through an incision in the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Administer NBI-31772 (e.g., 5-100 µg) via intracerebroventricular (icv) injection immediately or at specified times after MCAO.

-

After a defined period of occlusion (e.g., 2 hours), withdraw the suture to allow reperfusion.

-

Suture the incision and allow the animal to recover.

-

At a predetermined time point post-MCAO (e.g., 24 hours), euthanize the rat and perfuse the brain.

-

Remove the brain and slice it into coronal sections using a brain matrix.

-

Stain the brain slices with TTC to visualize the infarct area (infarcted tissue appears white, while viable tissue stains red).

-

Quantify the infarct volume using image analysis software.

-

Compare the infarct volume in NBI-31772-treated animals to that in vehicle-treated controls.

Conclusion

This compound is a well-characterized and potent inhibitor of the IGF-IGFBP interaction. Its ability to increase the bioavailability of free IGFs makes it an essential research tool for elucidating the complex role of the IGF axis in health and disease. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize NBI-31772 in their studies, paving the way for a deeper understanding of IGF axis pathophysiology and the development of novel therapeutic strategies.

References

- 1. Spatiotemporal Protein Atlas of Cell Death-Related Molecules in the Rat MCAO Stroke Model [en-journal.org]

- 2. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eaglebio.com [eaglebio.com]

- 5. Comparative rates of proteoglycan synthesis and size of proteoglycans in normal and osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Middle cerebral artery occlusion in rats: a neurological and pathological evaluation of a reproducible model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A radioligand binding assay for the insulin-like growth factor 2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. s3.amazonaws.com [s3.amazonaws.com]

Anxiolytic and Antidepressant-like Effects of NBI-31772 Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-31772 is a non-peptide small molecule that functions as a potent inhibitor of Insulin-like Growth Factor Binding Proteins (IGFBPs). By displacing Insulin-like Growth Factor-I (IGF-I) from its binding proteins, NBI-31772 effectively increases the bioavailability of free IGF-I in the central nervous system. Preclinical evidence strongly suggests that this modulation of the IGF-I signaling pathway results in significant anxiolytic and antidepressant-like effects. This technical guide provides a comprehensive overview of the pharmacology of NBI-31772, including its mechanism of action, quantitative data from key behavioral studies, and detailed experimental protocols for assessing its efficacy.

Core Mechanism of Action: IGF-I Signaling Pathway

NBI-31772's therapeutic potential in anxiety and depression stems from its ability to modulate the availability of IGF-I. In the body, a significant portion of IGF-I is sequestered by a family of six high-affinity IGFBPs, rendering it inactive. NBI-31772 competitively inhibits the binding of IGF-I to these IGFBPs.[1][2] This disruption of the IGF-I/IGFBP complex leads to an increase in free, biologically active IGF-I.[1][2] This elevated level of IGF-I is then able to bind to and activate the IGF-I receptor (IGF-IR), a tyrosine kinase receptor, initiating downstream signaling cascades that are believed to mediate its neuroprotective and mood-regulating effects.[1][2] The anxiolytic and antidepressant-like effects of NBI-31772 are blocked by the co-administration of an IGF-I receptor antagonist, confirming the critical role of this receptor in its mechanism of action.[1][2]

Quantitative Data from Preclinical Studies

The anxiolytic and antidepressant-like properties of NBI-31772 have been demonstrated in various mouse behavioral models. The data presented below summarizes the key findings from these studies. All administrations were via intracerebroventricular (icv) injection.

Table 1: Anxiolytic-like Effects of NBI-31772

| Behavioral Test | Species | NBI-31772 Dose (µg, icv) | Outcome Measure | Result |

| Four-Plate Test | Mouse | 10 - 30 | Number of Punished Crossings | Significant Increase |

| Elevated Zero Maze (EZM) | Mouse | 0.3 - 10 | Time in Open Quadrant | Significant Increase |

Table 2: Antidepressant-like Effects of NBI-31772

| Behavioral Test | Species | NBI-31772 Dose (µg, icv) | Outcome Measure | Result |

| Tail Suspension Test | Mouse | 3 - 30 | Immobility Time | Significant Decrease |

Detailed Experimental Protocols

Reproducibility of preclinical findings is paramount. The following sections detail the methodologies for the key behavioral assays used to evaluate the efficacy of NBI-31772.

Four-Plate Test

This test is used to assess the anxiolytic potential of a compound by measuring the animal's willingness to cross electrified plates.

Apparatus: A box (25 x 25 x 30 cm) with a floor made of four identical rectangular metal plates (10 x 12 cm). The plates are connected to a shock generator.

Procedure:

-

Mice are habituated to the testing room for at least 60 minutes prior to the experiment.

-

The animal is placed in the center of the apparatus.

-

For a set duration (e.g., 1 minute), every time the mouse crosses from one plate to another, it receives a mild, brief electric shock to its paws.

-

The number of punished crossings is recorded. Anxiolytic compounds typically increase the number of crossings.

Elevated Zero Maze (EZM) Test

The EZM is a modification of the elevated plus maze and is used to assess anxiety-like behavior in rodents.

Apparatus: A circular runway (e.g., 5 cm width) elevated from the floor (e.g., 50 cm). The maze is divided into four equal quadrants, with two opposing quadrants enclosed by high walls and the other two open.

Procedure:

-

Mice are habituated to the testing room with dim lighting for at least 60 minutes.

-

Each mouse is placed in one of the enclosed quadrants to begin the test.

-

The animal is allowed to freely explore the maze for a 5-minute session.

-

The entire session is recorded by an overhead video camera.

-

The primary measures of anxiety are the time spent in the open quadrants and the number of entries into the open quadrants. Anxiolytic compounds increase both of these measures.

Tail Suspension Test

This test is a widely used model for screening potential antidepressant compounds.

Apparatus: A suspension bar or a dedicated chamber that allows the mouse to hang freely by its tail without being able to touch any surfaces.

Procedure:

-

Mice are brought to the testing area and allowed to acclimate.

-

A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.

-

The mouse is suspended by its tail from the suspension bar.

-

The test duration is typically 6 minutes.

-

The behavior of the mouse is recorded, and the total time it remains immobile is measured. Immobility is defined as the absence of any movement except for respiration.

-

Antidepressant compounds are expected to decrease the duration of immobility.

Summary and Future Directions

NBI-31772 hydrate represents a novel approach to the treatment of anxiety and depression by targeting the IGF-I system. The preclinical data are promising, demonstrating clear anxiolytic and antidepressant-like effects in established animal models. The mechanism of action, involving the disinhibition of IGF-I, is a departure from traditional monoaminergic-based therapies and offers a new avenue for drug development.

Future research should focus on the oral bioavailability and pharmacokinetic profile of NBI-31772 and its analogues. Furthermore, long-term efficacy and safety studies are necessary before this compound can be considered for clinical trials in human populations. The exploration of the downstream signaling pathways activated by IGF-I in brain regions relevant to mood and anxiety will also be crucial for a more complete understanding of its therapeutic effects.

References

Neuroprotective Properties of NBI-31772 Hydrate in Cerebral Ischemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of NBI-31772 hydrate in preclinical models of cerebral ischemia. It covers the mechanism of action, quantitative efficacy data, and detailed experimental protocols to facilitate further research and development in this area.

Core Concept: Mechanism of Action

NBI-31772 is a small molecule inhibitor of insulin-like growth factor binding proteins (IGFBPs). In the central nervous system, insulin-like growth factor-I (IGF-I) is a potent neuroprotective agent. However, its bioavailability is tightly regulated by a family of six high-affinity IGFBPs. NBI-31772 competitively binds to these IGFBPs, displacing endogenous IGF-I and thereby increasing the concentration of free, biologically active IGF-I. This elevated free IGF-I can then bind to its receptor (IGF-1R) on neurons, initiating downstream signaling cascades that promote cell survival and reduce ischemic brain injury.

Methodological & Application

Application Notes and Protocols for NBI-31772 Hydrate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBI-31772 is a potent, small molecule inhibitor of the interaction between insulin-like growth factors (IGFs) and the six human insulin-like growth factor-binding proteins (IGFBPs).[1][2][3][4][5][6] By binding to IGFBPs with high affinity, NBI-31772 displaces IGF-1, thereby increasing the bioavailability of free, biologically active IGF-1 in the cellular microenvironment.[1][2][3][4][5] This modulation of the IGF signaling pathway makes NBI-31772 a valuable tool for investigating cellular processes regulated by IGF-1, such as proliferation, differentiation, and metabolism. These application notes provide detailed protocols for utilizing NBI-31772 hydrate in common cell culture-based assays.

Mechanism of Action

NBI-31772 acts as a competitive inhibitor of the IGF:IGFBP interaction. This leads to an increase in free IGF-1, which can then bind to the IGF-1 receptor (IGF-1R). Activation of IGF-1R triggers downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell growth, survival, and proliferation.[7]

Figure 1: NBI-31772 Mechanism of Action.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

| Parameter | Value | Reference |

| Binding Affinity (Ki) | 1 - 24 nM for all six human IGFBP subtypes | [1][2][3][4][5][6] |

| Molecular Weight | 341.27 g/mol (anhydrous) | [1][3][5] |

| Solubility | Soluble to 100 mM in DMSO | [1][3][5] |

| Storage | Store at -20°C | [1][3][5] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

A concentrated stock solution in a suitable solvent is required for accurate and reproducible dosing in cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the molecular weight of the specific batch of this compound (as the degree of hydration can vary), calculate the volume of DMSO required to prepare a 10 mM stock solution. For the anhydrous form (MW = 341.27), to make 1 ml of a 10 mM stock, dissolve 0.341 mg of NBI-31772 in 1 ml of DMSO.

-

Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Protocol 2: Chondrocyte Proteoglycan Synthesis Assay

This protocol is designed to assess the ability of NBI-31772 to enhance proteoglycan synthesis in chondrocytes, a key measure of anabolic activity in cartilage.

Figure 2: Proteoglycan Synthesis Assay Workflow.

Materials:

-

Primary chondrocytes (e.g., rabbit articular or human osteoarthritic)

-

24-well cell culture plates

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

Serum-free culture medium

-

Recombinant human IGF-1

-

Recombinant human IGFBP-3

-

This compound stock solution (10 mM in DMSO)

-

[³⁵S]sulfate

-

Cetylpyridinium chloride (CPC) solution

-

Scintillation counter and vials

Procedure:

-

Cell Seeding: Seed chondrocytes in 24-well plates at a density that allows them to reach confluency before the experiment.

-

Cell Culture: Culture the cells in complete medium at 37°C in a humidified 5% CO₂ incubator.

-

Serum Starvation: Once confluent, aspirate the complete medium and wash the cells with sterile PBS. Add serum-free medium and incubate for 12-24 hours to synchronize the cells.

-

Treatment: Prepare treatment media containing IGF-1 (e.g., 1.3 nM), IGFBP-3 (e.g., a fourfold molar excess to IGF-1), and/or NBI-31772 (e.g., 1 µM and 10 µM). Include appropriate vehicle controls (DMSO).

-

Labeling: Add [³⁵S]sulfate to each well and incubate for 24-72 hours.

-

Harvesting:

-

Secreted Proteoglycans: Collect the culture supernatant from each well.

-

Cell-Associated Proteoglycans: Wash the cell layer with PBS and extract the proteoglycans with a suitable buffer (e.g., guanidine hydrochloride).

-

-

Precipitation and Measurement: Precipitate the radiolabeled proteoglycans from the supernatant and cell extracts using CPC. Measure the radioactivity of the precipitates using a scintillation counter.

-

Data Analysis: Express the results as counts per minute (CPM) and normalize to a relevant parameter (e.g., total protein content).

| Treatment Group | NBI-31772 Concentration | Expected Outcome |

| Control | - | Basal level of proteoglycan synthesis |

| IGF-1 | - | Increased proteoglycan synthesis |

| IGF-1 + IGFBP-3 | - | Inhibition of IGF-1-induced synthesis |

| IGF-1 + IGFBP-3 + NBI-31772 | 1 µM - 10 µM | Dose-dependent restoration of proteoglycan synthesis |

Protocol 3: Fibroblast Proliferation Assay (MTT/CCK-8)

This protocol assesses the effect of NBI-31772 on IGF-1-induced fibroblast proliferation.

Materials:

-

NIH/3T3 fibroblasts

-

96-well cell culture plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Low-serum medium (e.g., DMEM with 1% FBS)

-

Recombinant human IGF-1

-

This compound stock solution (10 mM in DMSO)

-

MTT or CCK-8 reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed NIH/3T3 cells in 96-well plates at a low density (e.g., 5,000 cells/well) and allow them to attach overnight in complete medium.

-

Serum Starvation: Replace the complete medium with low-serum medium and incubate for 24 hours.

-

Treatment: Prepare treatment media in low-serum medium containing IGF-1 (e.g., 10 nM) with or without various concentrations of NBI-31772. Include vehicle controls.

-

Incubation: Add the treatment media to the cells and incubate for 24-72 hours.

-

Proliferation Assay: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Express the results as a percentage of the control and generate dose-response curves.

| Treatment Group | NBI-31772 Concentration | Expected Outcome |

| Control (Low Serum) | - | Basal proliferation |

| IGF-1 | - | Increased proliferation |

| IGF-1 + NBI-31772 | Varies (e.g., 10 nM - 10 µM) | Dose-dependent suppression of IGF-1-induced proliferation |

Protocol 4: Analysis of PI3K/AKT and MAPK/ERK Signaling Pathways by Western Blot

This protocol details the assessment of the activation of key downstream signaling pathways of the IGF-1 receptor.

Figure 3: Western Blot Workflow for Signaling Pathway Analysis.

Materials:

-

Appropriate cell line (e.g., HEK293, A431, or NIH/3T3)

-

Cell culture plates

-

Serum-free medium

-

Recombinant human IGF-1

-

This compound stock solution

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Serum Starvation: Plate cells and grow to 70-80% confluency. Serum-starve the cells for at least 6 hours prior to treatment.

-

Treatment: Treat cells with IGF-1 with or without NBI-31772 for a short duration (e.g., 5-30 minutes) to observe acute signaling events.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C. Following washes, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Imaging: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and express the levels of phosphorylated proteins relative to the total protein levels.

| Treatment Group | Expected p-AKT/Total AKT Ratio | Expected p-ERK/Total ERK Ratio |

| Control | Basal | Basal |

| IGF-1 | Increased | Increased |

| NBI-31772 alone | Minimal change from basal | Minimal change from basal |

| IGF-1 + NBI-31772 | Potentially modulated by cell type and endogenous IGF/IGFBP levels | Potentially modulated by cell type and endogenous IGF/IGFBP levels |

Disclaimer

These protocols are intended as a guide. Optimal conditions, including cell seeding densities, reagent concentrations, and incubation times, may vary depending on the specific cell line and experimental setup. It is recommended to perform preliminary optimization experiments. All laboratory work should be conducted following standard safety procedures.

References

- 1. Western Blot protocol specific for IGF1R antibody (NBP1-77679): Novus Biologicals [novusbio.com]

- 2. ora.uniurb.it [ora.uniurb.it]

- 3. researchgate.net [researchgate.net]

- 4. NBI 31772 | Insulin and Insulin-like Receptors | Tocris Bioscience [tocris.com]

- 5. rndsystems.com [rndsystems.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

In Vivo Administration of NBI-31772 Hydrate in Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the in vivo administration of NBI-31772 hydrate, a potent, non-selective small molecule inhibitor of insulin-like growth factor binding proteins (IGFBPs), in various mouse models. NBI-31772 displaces insulin-like growth factor-1 (IGF-1) from its binding proteins, thereby increasing the bioavailability of free IGF-1 and potentiating its downstream signaling effects. This document outlines methodologies for studying the effects of NBI-31772 in models of muscle regeneration, glucose homeostasis, and cerebral ischemia. All quantitative data are summarized in structured tables, and experimental workflows and signaling pathways are visualized using diagrams.

Introduction to this compound

NBI-31772 is a high-affinity inhibitor of all six human IGFBP subtypes, with Ki values ranging from 1 to 24 nM. By disrupting the IGF-1:IGFBP complex, NBI-31772 effectively increases the concentration of free, bioactive IGF-1. This elevated free IGF-1 can then bind to the IGF-1 receptor (IGF-1R), activating downstream signaling cascades such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cellular growth, proliferation, and survival.[1][2] The in vivo applications of NBI-31772 have shown promise in promoting tissue repair and neuroprotection.

Chemical Properties:

| Property | Value |

| Molecular Weight | 341.27 g/mol |

| Formula | C₁₇H₁₁NO₇ |

| CAS Number | 374620-70-9 |

| Solubility | Soluble to 100 mM in DMSO |

| Storage | Store at -20°C |

Signaling Pathway and Experimental Workflow

NBI-31772 Mechanism of Action

NBI-31772 competitively binds to IGFBPs, leading to the release of IGF-1. The freed IGF-1 then activates the IGF-1 receptor, initiating downstream signaling.

General In Vivo Experimental Workflow

A general workflow for in vivo studies with NBI-31772 involves preparation of the compound, administration to the mouse model, and subsequent endpoint analysis.

References

Application Notes and Protocols: NBI-31772 Hydrate for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBI-31772 is a potent, non-peptide small molecule inhibitor of the interaction between insulin-like growth factors (IGFs) and IGF-binding proteins (IGFBPs). By binding with high affinity to all six human IGFBP subtypes, NBI-31772 displaces IGF-1 from the IGF-1:IGFBP complex, thereby increasing the bioavailability of free, biologically active IGF-1.[1][2][3] This modulation of the IGF signaling pathway makes NBI-31772 a valuable tool for in vitro studies investigating cellular processes regulated by IGF-1, such as proliferation, differentiation, and metabolism.[4] These application notes provide detailed protocols for the use of NBI-31772 hydrate in common in vitro assays and summarize key quantitative data to guide experimental design.

Mechanism of Action

NBI-31772 functions as a competitive inhibitor, disrupting the high-affinity interaction between IGFs and IGFBPs. This leads to an increase in the concentration of free IGF-1, which can then bind to the IGF-1 receptor (IGF-1R). Activation of IGF-1R triggers downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for mediating the biological effects of IGF-1, including cell growth, survival, and proliferation.[4]

Quantitative Data

The following table summarizes the available quantitative data for this compound in various in vitro contexts. This information is crucial for determining the optimal concentration range for specific experimental setups.

| Parameter | Value | Species | Assay/System | Reference |

| Ki (Inhibition Constant) | 1 - 24 nM | Human | Inhibition of IGF-1 binding to all six IGFBP subtypes | [1][2][3] |

| Ki (Non-selective) | 47 nM | Not Specified | Inhibition of IGF-1 binding to IGFBPs | [5] |

| Effective Concentration | 0.1 - 10 µM | Human, Rabbit | Stimulation of proteoglycan synthesis in osteoarthritic and articular chondrocytes | [5] |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in DMSO up to 100 mM.[1] For most in vitro applications, a 10 mM stock solution in DMSO is recommended.

-

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Weigh the desired amount of this compound and dissolve it in the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.41 mg of this compound (MW: 341.27 g/mol ) in 1 mL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.[1]

-

Protocol 1: Inhibition of IGF-1-Induced Fibroblast Proliferation

This protocol describes a method to assess the inhibitory effect of NBI-31772 on IGF-1-induced proliferation of 3T3 fibroblasts.[1][2]

-

Materials:

-

NIH/3T3 fibroblasts

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Recombinant human IGF-1

-

This compound stock solution (10 mM in DMSO)

-

Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

96-well cell culture plates

-

Plate reader

-

-

Procedure:

-

Cell Seeding: Seed NIH/3T3 fibroblasts in a 96-well plate at a density of 5,000 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO2 humidified incubator.

-

Serum Starvation: The next day, aspirate the medium and wash the cells once with serum-free DMEM. Add 100 µL of serum-free DMEM to each well and incubate for 24 hours to synchronize the cells.

-

Treatment: Prepare serial dilutions of this compound in serum-free DMEM. A final concentration range of 1 nM to 10 µM is recommended. Also, prepare a solution of IGF-1 in serum-free DMEM (e.g., a final concentration of 10 ng/mL).

-

Aspirate the serum-free medium from the wells.

-

Add 100 µL of the appropriate treatment solution to each well:

-

Control (serum-free DMEM)

-

IGF-1 alone

-

NBI-31772 alone (at various concentrations)

-

IGF-1 in the presence of various concentrations of NBI-31772

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified incubator.

-

Cell Proliferation Assay: Assess cell proliferation according to the manufacturer's instructions for the chosen reagent.

-

Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of inhibition of IGF-1-induced proliferation for each concentration of NBI-31772.

-

Protocol 2: Stimulation of Proteoglycan Synthesis in Chondrocytes

This protocol outlines a method to measure the effect of NBI-31772 on proteoglycan synthesis in primary chondrocytes, a key indicator of anabolic activity in cartilage.[5]

-

Materials:

-

Primary human or rabbit articular chondrocytes

-

DMEM/F-12 medium

-

Fetal Bovine Serum (FBS)

-

Recombinant human IGF-1

-

Recombinant human IGFBP-3 (optional, to create an inhibitory environment)

-

This compound stock solution (10 mM in DMSO)

-

[³⁵S]-Sulfate

-

Cetylpyridinium chloride (CPC)

-

Scintillation counter

-

24-well cell culture plates

-

-

Procedure:

-

Chondrocyte Culture: Culture primary chondrocytes in DMEM/F-12 supplemented with 10% FBS until confluent.

-

Serum Starvation: Wash the cells with serum-free DMEM/F-12 and then incubate in serum-free medium for 24 hours.

-

Treatment: Prepare treatment media containing:

-

Control (serum-free medium)

-

IGF-1 (e.g., 50 ng/mL)

-

IGF-1 + IGFBP-3 (e.g., 200 ng/mL)

-

IGF-1 + IGFBP-3 + NBI-31772 (at a concentration range of 0.1 µM to 10 µM)

-

-

Aspirate the starvation medium and add the respective treatment media to the wells.

-

Radiolabeling: Add [³⁵S]-Sulfate to each well at a final concentration of 5 µCi/mL.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Proteoglycan Precipitation:

-

Collect the culture medium from each well.

-

Lyse the cells in each well with a suitable lysis buffer.

-

Combine the medium and cell lysate for each sample.

-

Add an equal volume of 1% CPC solution to precipitate the sulfated proteoglycans.

-

Incubate at room temperature for 1 hour.

-

Filter the precipitate through a glass fiber filter and wash with 0.1% CPC.

-

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Express the results as counts per minute (CPM) and compare the levels of proteoglycan synthesis between the different treatment groups.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for an in vitro experiment to evaluate the efficacy of NBI-31772.

Conclusion

This compound is a valuable pharmacological tool for the in vitro investigation of the IGF signaling pathway. Its ability to displace IGF-1 from its binding proteins allows for a nuanced study of the downstream effects of increased IGF-1 bioavailability. The protocols and data provided in these application notes serve as a comprehensive guide for researchers to effectively design and execute experiments using NBI-31772, ultimately contributing to a deeper understanding of IGF-mediated cellular processes.

References

Application Notes and Protocols for NBI-31772 Hydrate in Osteoarthritis Chondrocyte Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. A key factor in the pathology of OA is the reduced anabolic activity of chondrocytes, the sole cell type in cartilage responsible for maintaining the extracellular matrix. Insulin-like growth factor-1 (IGF-1) is a potent anabolic factor for chondrocytes, promoting the synthesis of essential matrix components like proteoglycans and type II collagen. However, in osteoarthritic joints, the bioavailability of IGF-1 is significantly reduced due to its sequestration by elevated levels of IGF-binding proteins (IGFBPs), particularly IGFBP-3.[1]

NBI-31772 is a small molecule inhibitor designed to disrupt the interaction between IGF-1 and IGFBPs.[2][3][4] By binding to IGFBPs, NBI-31772 effectively displaces IGF-1, thereby increasing its local concentration and restoring its ability to stimulate chondrocyte anabolic functions. These application notes provide detailed protocols for utilizing NBI-31772 hydrate in in vitro osteoarthritis chondrocyte models to assess its efficacy in promoting cartilage matrix synthesis.

Mechanism of Action

In the osteoarthritic chondrocyte microenvironment, elevated levels of IGFBP-3 bind to IGF-1, preventing it from activating its receptor (IGF-1R) on the chondrocyte surface. This inhibition blunts downstream signaling pathways, such as the PI3K/Akt pathway, which are crucial for stimulating the synthesis of proteoglycans and type II collagen. NBI-31772 acts by competitively binding to IGFBPs, thereby liberating IGF-1 and allowing it to engage with IGF-1R, leading to the restoration of anabolic signaling and matrix production.

Data Presentation

The following tables summarize the expected quantitative outcomes from the application of NBI-31772 in osteoarthritic chondrocyte models based on published data.

Table 1: Dose-Dependent Effect of NBI-31772 on Proteoglycan Synthesis in Human Osteoarthritic Chondrocytes in the Presence of IGF-1

| NBI-31772 (µM) | IGF-1 (3.3 nM) | Total Proteoglycan Synthesis (% of Control) |

| 0 | + | 100 |

| 0.1 | + | ~120 |

| 1 | + | ~150 |

| 10 | + | ~250 |

Data adapted from a study on human osteoarthritic chondrocytes. The control is considered as treatment with IGF-1 alone.

Table 2: Effect of NBI-31772 and IGF-1 on Gene Expression in Human Osteoarthritic Chondrocytes (Hypothetical Data Based on IGF-1 Effects)

| Treatment | Aggrecan (ACAN) mRNA (Fold Change) | Collagen Type II (COL2A1) mRNA (Fold Change) | MMP-13 mRNA (Fold Change) |

| Control (No treatment) | 1.0 | 1.0 | 1.0 |

| IGF-1 (100 ng/mL) | ~3.0 - 5.0 | ~4.0 - 6.0 | ~0.5 - 0.7 |

| IGF-1 + IGFBP-3 | ~1.0 - 1.5 | ~1.0 - 1.5 | ~1.0 - 1.2 |

| IGF-1 + IGFBP-3 + NBI-31772 (10 µM) | ~3.0 - 5.0 | ~4.0 - 6.0 | ~0.5 - 0.7 |

This table presents expected trends based on the known effects of IGF-1 on chondrocyte gene expression, as NBI-31772 potentiates IGF-1 signaling.[5][6][7]

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human Osteoarthritic Chondrocytes

This protocol describes the isolation of primary chondrocytes from human articular cartilage obtained from patients undergoing total knee arthroplasty.

Materials:

-

Human articular cartilage

-

Dulbecco's Modified Eagle Medium (DMEM)/F-12

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA (0.25%)

-

Collagenase Type II (0.2%)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Sterile scalpels and forceps

-

70 µm cell strainer

-

Centrifuge

-

Culture flasks/plates

Procedure:

-

Aseptically collect human articular cartilage samples in DMEM/F-12 supplemented with penicillin-streptomycin.

-

Wash the cartilage pieces extensively with sterile PBS.

-

Mince the cartilage into small pieces (1-2 mm³) using sterile scalpels.

-

Incubate the minced cartilage in 0.25% trypsin-EDTA for 30 minutes at 37°C to remove non-chondrocytic cells.

-

Discard the trypsin solution and wash the cartilage pieces with sterile PBS.

-

Digest the cartilage pieces with 0.2% collagenase type II in DMEM/F-12 containing 5% FBS overnight (approximately 16-18 hours) at 37°C with gentle agitation.

-

Filter the resulting cell suspension through a 70 µm cell strainer to remove any undigested tissue.

-

Centrifuge the cell suspension at 200 x g for 10 minutes.

-

Discard the supernatant and resuspend the cell pellet in DMEM/F-12 supplemented with 10% FBS and penicillin-streptomycin.

-

Count the viable cells using a hemocytometer and trypan blue exclusion.

-

Seed the chondrocytes in culture flasks at a density of 1-2 x 10⁴ cells/cm² and culture at 37°C in a humidified atmosphere with 5% CO₂.

-

Change the culture medium every 2-3 days. Use chondrocytes at passage 1 or 2 for experiments to maintain their phenotype.

Protocol 2: Assessment of Proteoglycan Synthesis using ³⁵S-Sulfate Incorporation

This assay measures the rate of new proteoglycan synthesis by quantifying the incorporation of radioactive sulfate into glycosaminoglycan (GAG) chains.

Materials:

-

Primary human osteoarthritic chondrocytes (cultured in 24-well plates)

-

Serum-free DMEM/F-12

-

This compound (stock solution in DMSO)

-

Recombinant human IGF-1

-

Recombinant human IGFBP-3

-